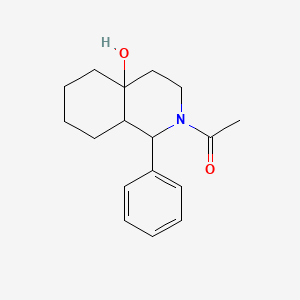
2-acetyl-1-phenyloctahydro-4a(2H)-isoquinolinol
Overview
Description
2-acetyl-1-phenyloctahydro-4a(2H)-isoquinolinol, commonly known as aporphine, is a natural alkaloid found in a variety of plant species. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and anti-depressant effects. Aporphine has also been found to exhibit neuroprotective and anti-addictive properties.
Mechanism of Action
The exact mechanism of action of aporphine is not fully understood, but it is thought to interact with a variety of neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. Aporphine has been found to bind to dopamine receptors and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This may contribute to its anti-depressant and anti-addictive effects. Aporphine has also been found to interact with the opioid system, leading to analgesic effects.
Biochemical and Physiological Effects
Aporphine has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Aporphine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, aporphine has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Aporphine has several advantages for lab experiments. It is readily available and can be synthesized with a high degree of purity. It has also been extensively studied for its pharmacological properties, making it a well-established research tool. However, there are also some limitations to its use. Aporphine has poor solubility in water, which can make it difficult to administer in animal models. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on aporphine. One area of interest is its potential as a treatment for addiction. Aporphine has been found to exhibit anti-addictive effects in animal models, and further research is needed to determine its potential as a treatment for drug addiction in humans. Another area of interest is its potential as a neuroprotective agent. Aporphine has been found to increase the levels of neurotrophic factors, and further research is needed to determine its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of aporphine and to identify potential targets for drug development.
Scientific Research Applications
Aporphine has been extensively studied for its pharmacological properties and has shown promising results in a variety of research applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential treatment for inflammatory disorders such as arthritis. Aporphine has also been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, aporphine has been found to exhibit anti-depressant effects in animal models, making it a potential treatment for depression.
properties
IUPAC Name |
1-(4a-hydroxy-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13(19)18-12-11-17(20)10-6-5-9-15(17)16(18)14-7-3-2-4-8-14/h2-4,7-8,15-16,20H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZFPYFIMNRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4a-Hydroxy-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



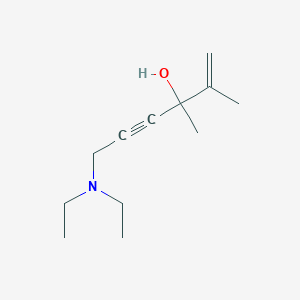
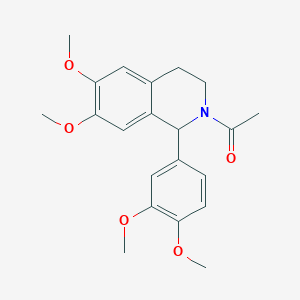
![N'-[4-(dipropylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B3838152.png)
![3-(2-ethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838158.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838173.png)

![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838182.png)
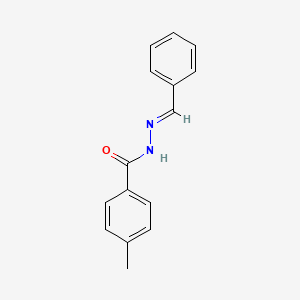
![3-(4-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838195.png)
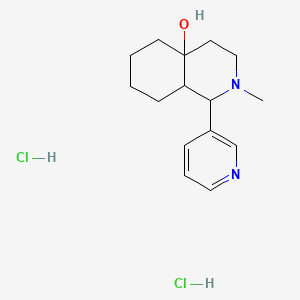
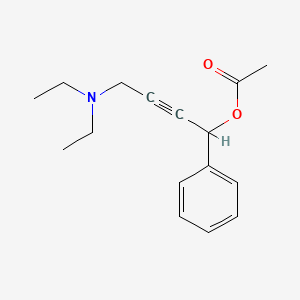

![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)